2-(2,5-Dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone
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Overview
Description
2-(2,5-Dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone is an organic compound that belongs to the class of phenoxy compounds It is characterized by the presence of a phenoxy group attached to an ethanone backbone, which is further substituted with a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2,5-dimethylphenol with an appropriate halogenated ethanone derivative under basic conditions to form the phenoxy intermediate.
Introduction of the Diazepane Ring: The phenoxy intermediate is then reacted with 4-methyl-1,4-diazepane in the presence of a suitable catalyst to introduce the diazepane ring, resulting in the formation of the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
2-(2,5-Dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone involves its interaction with specific molecular targets. The phenoxy group may interact with enzymes or receptors, modulating their activity. The diazepane ring can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Dimethylphenoxy)ethanone: Lacks the diazepane ring, resulting in different chemical and biological properties.
1-(4-Methyl-1,4-diazepan-1-yl)ethanone: Lacks the phenoxy group, affecting its reactivity and applications.
Uniqueness
2-(2,5-Dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone is unique due to the presence of both the phenoxy group and the diazepane ring, which confer distinct chemical reactivity and potential biological activity. This combination of structural features makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(2,5-dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-13-5-6-14(2)15(11-13)20-12-16(19)18-8-4-7-17(3)9-10-18/h5-6,11H,4,7-10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIPXJQPPSWVKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)N2CCCN(CC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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